ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate
Description
The compound ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate (hereafter referred to as the "target compound") is a piperazine derivative characterized by:
- A piperazine core substituted with an ethyl carboxylate group.
- An acetyl linker connected to a tetrahydroisoquinoline moiety bearing a 4-chlorobenzyl substituent.
- A 1-oxo functional group on the tetrahydroisoquinoline ring.
Properties
IUPAC Name |
ethyl 4-[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5/c1-2-33-25(32)28-14-12-27(13-15-28)23(30)17-34-22-5-3-4-21-20(22)10-11-29(24(21)31)16-18-6-8-19(26)9-7-18/h3-9H,2,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNPCGYOUXNSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the tetrahydroisoquinoline with a chlorophenylmethyl halide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Final Coupling: The final step involves coupling the tetrahydroisoquinoline derivative with the piperazine derivative using esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C21H26ClN3O4
- Molecular Weight : 405.90 g/mol
- IUPAC Name : Ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate
The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
Neurological Disorders
This compound has been studied for its role as a modulator of the NMDA receptor. Research indicates that compounds with similar structures exhibit selective activity towards diheteromeric GluN1/GluN2C receptor subtypes, which are implicated in several neurological conditions such as Alzheimer's disease and schizophrenia .
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of angiogenesis. For instance, a related compound was demonstrated to suppress tumor growth in xenograft models .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of NMDA receptor modulation | The compound showed selective inhibition of GluN1/GluN2C receptors, suggesting potential use in treating neurodegenerative disorders. |
| Study 2 | Anticancer efficacy assessment | Demonstrated significant reduction in tumor size in mouse models when administered at specific dosages. |
| Study 3 | Toxicological profile analysis | No significant adverse effects noted at therapeutic doses; however, further studies are warranted for long-term effects. |
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that include the formation of piperazine derivatives and subsequent acylation processes. Understanding the SAR is critical for optimizing its pharmacological properties and minimizing side effects.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The target compound shares its piperazine-carboxylate backbone with several analogs (Table 1). Key structural variations include:
- Substituents on the acetyl linker: The tetrahydroisoquinoline group distinguishes it from simpler phenyl or sulfonyl substituents in analogs.
- Electronic and steric profiles: The 4-chlorobenzyl group introduces electron-withdrawing effects, while the tetrahydroisoquinoline adds rigidity compared to flexible alkyl chains in other derivatives .
Table 1: Structural and Physicochemical Comparison
*logP values estimated using Crippen or McGowan methods where available .
Computational and Clustering Analysis
- Molecular Descriptors : The target compound’s topological polar surface area (TPSA) and van der Waals volume are critical for QSAR modeling. Its TPSA is comparable to neuroactive piperazines but higher than lipophilic antifungals .
- Butina Clustering: When clustered using Tanimoto similarity (ECFP6 fingerprints), the target compound groups with tetrahydroisoquinoline derivatives rather than simple phenyl-piperazines, highlighting its structural uniqueness .
Biological Activity
Chemical Structure and Properties
The compound can be dissected into several functional groups:
- Piperazine moiety : Known for its diverse pharmacological properties.
- Tetrahydroisoquinoline : Often associated with neuroactive compounds.
- Chlorophenyl group : Contributes to lipophilicity and biological interactions.
Structural Formula
The structural formula can be represented as follows:
Research indicates that compounds with similar structural frameworks often interact with various biological targets including:
- Neurotransmitter receptors : Particularly those involved in dopaminergic and serotonergic pathways.
- Enzymatic inhibition : Some derivatives exhibit inhibitory activity against enzymes like α-glucosidase, which is crucial for glucose metabolism .
Therapeutic Potential
- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects. The modulation of serotonin and norepinephrine transporters may contribute to mood regulation.
- Anticancer Properties : Certain tetrahydroisoquinoline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that induce apoptosis and inhibit angiogenesis.
- Antimicrobial Effects : The compound's structure suggests potential activity against bacterial strains, possibly through disruption of microbial cell membranes.
Case Study 1: Antidepressant Activity
A study evaluated the effects of piperazine derivatives on serotonin transporter (SERT) binding. Compounds similar to ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate exhibited significant SERT inhibition, suggesting a potential antidepressant mechanism .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that tetrahydroisoquinoline derivatives can induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | SERT inhibition | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. For instance:
- Docking simulations indicated strong binding interactions with SERT and dopamine receptors, which may correlate with observed antidepressant effects.
Q & A
Q. How to statistically analyze conflicting cytotoxicity data across cell lines?
- ANOVA with post-hoc tests : Compare mean IC₅₀ values (n ≥ 3) using Tukey’s HSD to identify significant differences .
- Cluster analysis : Group cell lines by sensitivity profiles (e.g., hierarchical clustering) to infer mechanistic pathways .
- Resistance markers : Correlate activity with genomic data (e.g., ABC transporter expression via RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
